2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a variety of functional groups, including a thiazole ring, a chlorophenyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenyl derivative with a thioamide under acidic conditions.
Formation of the Pyrazolone Core: The pyrazolone core is formed by the condensation of a hydrazine derivative with an α,β-unsaturated ketone.
Coupling Reactions: The thiazole and pyrazolone intermediates are then coupled under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Chlorophenyl)ethylamine
- Phenethylamine hydrochloride
Uniqueness
Compared to similar compounds, 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C29H25ClN4OS |
---|---|
Molecular Weight |
513.1 g/mol |
IUPAC Name |
(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[[4-(diethylamino)phenyl]methylidene]-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C29H25ClN4OS/c1-3-33(4-2)24-16-10-20(11-17-24)18-25-27(22-8-6-5-7-9-22)32-34(28(25)35)29-31-26(19-36-29)21-12-14-23(30)15-13-21/h5-19H,3-4H2,1-2H3/b25-18- |
InChI Key |
KBOKRZMEQKTDCZ-BWAHOGKJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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